Computed Physicochemical Property Profile vs. N-Benzyl and N-(4-Chlorobenzyl) Analogs: Lipophilicity and Polarity Differentiation
N-[1-(3-Methylbutyl)pyrrolidin-3-yl]isoquinolin-5-amine possesses a computed XLogP3 of 4 and a topological polar surface area (TPSA) of 28.2 Ų [1]. In comparison, the representative benzyl analog N-(1-benzylpyrrolidin-3-yl)isoquinolin-5-amine has a computed XLogP3 of approximately 3.7 and TPSA of 28.2 Ų, while the 4-chlorobenzyl analog exhibits XLogP3 ≈ 4.2 and TPSA of 28.2 Ų [2]. The 3-methylbutyl substituent confers higher lipophilicity than the unsubstituted benzyl group but lower lipophilicity than the halogenated benzyl analog, which may translate to differential membrane permeability and non-specific protein binding.
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 4; TPSA = 28.2 Ų |
| Comparator Or Baseline | N-(1-benzylpyrrolidin-3-yl)isoquinolin-5-amine: XLogP3 ≈ 3.7, TPSA = 28.2 Ų; N-(1-(4-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine: XLogP3 ≈ 4.2, TPSA = 28.2 Ų |
| Quantified Difference | ΔXLogP3 = +0.3 vs. benzyl analog; ΔXLogP3 = −0.2 vs. 4-chlorobenzyl analog |
| Conditions | Computed properties (XLogP3 algorithm, Cactvs topological PSA); no experimental logP or logD data available |
Why This Matters
Lipophilicity directly influences compound solubility, permeability, and metabolic stability; a 0.3 log unit difference in XLogP3 can correspond to measurable changes in pharmacokinetic behavior, making this compound a distinct tool for probing the lipophilicity–activity relationship within the isoquinoline ROCK inhibitor series.
- [1] PubChem Compound Summary for CID 71425512, N-[1-(3-Methylbutyl)pyrrolidin-3-yl]isoquinolin-5-amine. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for N-(1-benzylpyrrolidin-3-yl)isoquinolin-5-amine (CID 71425511) and N-(1-(4-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine (CID 71425513). Computed properties retrieved from PubChem (2026). View Source
